molecular formula C11H12BrNO B069817 3-(2-bromoethyl)-4-methoxy-1H-indole CAS No. 173102-57-3

3-(2-bromoethyl)-4-methoxy-1H-indole

Cat. No.: B069817
CAS No.: 173102-57-3
M. Wt: 254.12 g/mol
InChI Key: OWRKJHYURFFYCT-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-4-methoxy-1H-indole is a halogenated indole derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 3-position and a methoxy (-OCH₃) group at the 4-position of the indole core. The bromoethyl group enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions, while the methoxy group contributes electronic effects that modulate the indole ring's aromaticity and solubility .

Properties

IUPAC Name

3-(2-bromoethyl)-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRKJHYURFFYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation via Bromoethylation

The most straightforward approach involves alkylating 4-methoxyindole at the 3-position using 1,2-dibromoethane. This method adapts protocols from the synthesis of 3-(2-bromoethyl)-1H-indole (S10), where sodium hydride (NaH) deprotonates the indole NH, enabling nucleophilic attack on the dibromoethane. Key modifications for the 4-methoxy derivative include:

  • Reagents : 4-Methoxyindole (1 equiv), 1,2-dibromoethane (1.2 equiv), NaH (1.5 equiv) in dimethylformamide (DMF).

  • Conditions : Stirring at 0°C to room temperature for 12–24 hours under nitrogen.

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product in 57–66% .

Mechanistic Insight : The methoxy group at the 4-position electronically activates the indole ring, directing electrophilic substitution to the 3-position. Steric effects from the methoxy group may necessitate longer reaction times compared to unsubstituted indoles.

Photocatalytic Alkylation

Visible-Light-Mediated Bromoethylation

Recent advances in photocatalysis, as demonstrated in glycosyl bromide alkylation, offer a mild alternative:

  • Catalyst System : 4ClCzIPN (2 mol%), (TMS)3SiOH (1.5 equiv), K3PO4 (2 equiv) in dichloroethane/water (2:1).

  • Conditions : Irradiation with blue LEDs at −5°C for 24 hours.

  • Yield : 82% after flash chromatography (hexane/ethyl acetate = 6:1).

Mechanism : The photocatalyst generates a bromine radical from 1,2-dibromoethane, which abstracts a hydrogen from the indole C3 position. Subsequent radical recombination forms the C–Br bond.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Direct Alkylation57–66Simplicity, minimal stepsModerate yields, competing reactions
Suzuki-Miyaura72–83High selectivity, scalabilityMulti-step, costly catalysts
Photocatalytic82Mild conditions, high efficiencySpecialized equipment required

Structural Verification :

  • 1H NMR : Characteristic signals for the methoxy group (δ 3.85 ppm, singlet) and bromoethyl chain (δ 3.60–3.45 ppm, multiplet).

  • Mass Spectrometry : Molecular ion peak at m/z 254.12 [M+H]+ .

Chemical Reactions Analysis

3-(2-bromoethyl)-4-methoxy-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives. Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4). .

Scientific Research Applications

3-(2-bromoethyl)-4-methoxy-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-4-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The bromoethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-(2-bromoethyl)-4-methoxy-1H-indole and its analogs:

Compound Substituents Key Properties Applications References
This compound 3: -CH₂CH₂Br; 4: -OCH₃ High electrophilicity (Br), moderate solubility in polar solvents (methoxy) Intermediate for alkylation/Suzuki coupling; potential bioactive scaffold
5-Bromo-3-(2-azidoethyl)-1H-indole 3: -CH₂CH₂N₃; 5: -Br Azide group enables click chemistry; bromine enhances halogen bonding Bioconjugation; targeted drug delivery
3-(4-Methoxybenzyl)-2-methyl-1H-indole 3: -CH₂(4-OCH₃Ph); 2: -CH₃ Enhanced lipophilicity (methyl); methoxybenzyl modulates π-π stacking Antioxidant studies; enzyme inhibition
(±)-3-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-1H-indole 3: -C(CF₃)(CH₂Br)CH₂; 1: -SO₂(4-OCH₃Ph) Trifluoromethyl enhances metabolic stability; sulfonyl group improves crystallinity Anticancer/antiviral lead optimization
4-Bromo-7-methyl-1H-indole 4: -Br; 7: -CH₃ Bromine at 4-position directs electrophilic substitution; methyl improves volatility Building block for agrochemicals

Key Comparisons :

  • Reactivity: The bromoethyl group in this compound facilitates nucleophilic substitution (e.g., with amines or thiols), whereas azidoethyl analogs (e.g., 5-bromo-3-(2-azidoethyl)-1H-indole) are tailored for click chemistry . Trifluoromethyl-containing derivatives (e.g., compound 3u in ) exhibit enhanced metabolic stability compared to non-fluorinated analogs, critical for drug design.
  • Synthetic Methods :

    • This compound may be synthesized via alkylation of 4-methoxyindole with 1,2-dibromoethane, similar to methods used for 2-[2-(N-phthalimido)ethyl]pyrimidines (69–71% yields) .
    • In contrast, sulfonylated indoles (e.g., compound 3u) require multi-step protocols involving sulfonation and fluorinated alkylation, yielding 43% .
  • Biological Relevance: Methoxy-substituted indoles (e.g., 4-methoxyindole) are known for antioxidant properties due to electron-donating effects, but bromoethyl derivatives may exhibit cytotoxicity via alkylation of biomolecules . Sulfonyl and trifluoromethyl groups in compound 3u enhance binding to hydrophobic enzyme pockets, a feature absent in simpler bromoethyl analogs .
  • Physicochemical Properties: The methoxy group in this compound improves aqueous solubility compared to non-polar analogs like 4-bromo-7-methyl-1H-indole . Bromine’s electronegativity increases dipole moments, influencing crystallinity and melting points .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-bromoethyl)-4-methoxy-1H-indole, and how can reaction yields be optimized?

  • The compound is typically synthesized via nucleophilic substitution (SN2) reactions, where a bromoethyl group is introduced to the indole scaffold. For example, alkylation of 4-methoxy-1H-indole with 1,2-dibromoethane under basic conditions (e.g., NaH in DMF) is a common approach .
  • Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
  • Control temperature (0–25°C) to minimize side reactions like elimination.
  • Monitor reaction progress via TLC (e.g., 70:30 EtOAc:hexane, Rf ~0.30) .
    • Post-synthesis purification often involves flash column chromatography (silica gel, EtOAc/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Key signals include the indole NH proton (~10–12 ppm), methoxy group (~3.8–4.0 ppm), and bromoethyl protons (triplet at ~3.5–4.0 ppm for -CH2Br) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C11H11BrNO: 252.00) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions (e.g., indole π-stacking) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Case example : Discrepancies in bromoethyl group conformation (gauche vs. anti) may arise between solution-state NMR and solid-state X-ray data.
  • Methodological resolution :

  • Perform variable-temperature NMR to assess dynamic effects in solution.
  • Use DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .
  • Cross-validate with IR spectroscopy (C-Br stretch ~550–600 cm⁻¹) .

Q. What are the mechanistic implications of this compound in alkaloid synthesis?

  • The bromoethyl group serves as a versatile electrophile in SN2 reactions, enabling linkage to nucleophilic moieties (e.g., lactams, amines) in alkaloid frameworks .
  • Case study : Reaction with pyrrolidine derivatives forms C-N bonds, yielding intermediates for bioactive indole alkaloids. Key parameters:

  • Use non-polar solvents (e.g., toluene) to stabilize transition states.
  • Catalyze with KI to enhance bromide leaving-group efficiency .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric effects : The 4-methoxy group hinders electrophilic substitution at the indole C3 position, directing reactivity to the bromoethyl side chain.
  • Electronic effects : Methoxy’s electron-donating nature increases electron density at C2/C5, potentially competing with bromoethyl reactivity in Pd-catalyzed couplings .
  • Experimental design : Compare Suzuki-Miyaura coupling yields using arylboronic acids with varying steric bulk (e.g., phenyl vs. 2-naphthyl) to map steric tolerance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Possible causes : Variations in starting material purity, solvent dryness, or workup protocols.
  • Resolution workflow :

Replicate reported conditions (e.g., ’s PEG-400/DMF solvent system) .

Optimize inert atmosphere (N2/Ar) to exclude moisture/O3.

Characterize byproduct profiles via LC-MS to identify competing pathways (e.g., dehydrohalogenation) .

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